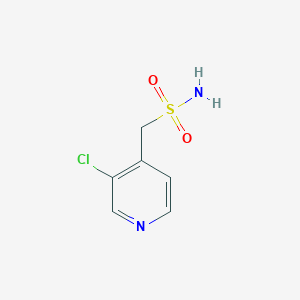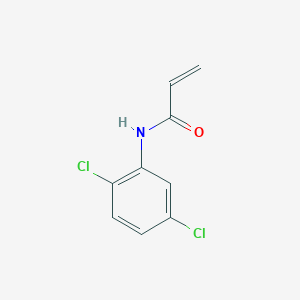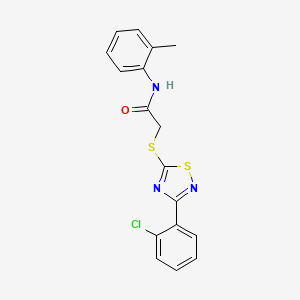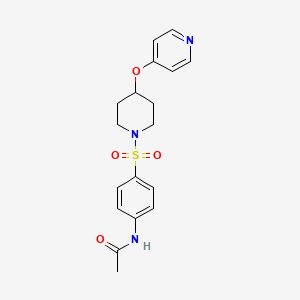![molecular formula C17H15FN4O4S B2397020 4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-40-8](/img/structure/B2397020.png)
4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is connected to another benzene ring through an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms . The presence of the fluorophenyl group suggests that this compound might have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and oxadiazole), an amide group, and a fluorophenyl group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide group, the oxadiazole ring, and the fluorophenyl group. These groups could potentially participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Fluorogenic Reagents for Thiols
One application is in the development of fluorogenic reagents for thiols. For instance, a study described the synthesis of 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a thiol-specific fluorogenic reagent. This compound, similar in structure to the one you mentioned, shows negligible fluorescence by itself but fluoresces intensely when reacting with thiols. It was synthesized for more reactive and specific detection of thiols, offering several times higher reaction rates and improved fluorescence intensity in neutral and acidic media compared to its analogs. This makes it suitable for the quantitative determination of thiols in biological tissues using high-performance liquid chromatography with fluorometric detection (Toyo’oka et al., 1989).
Synthesis and Characterization for Biological Evaluation
Another study focused on the synthesis and characterization of various substituted benzamides for potential biological applications. These compounds were screened for their ability to inhibit human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Anticancer Evaluation
Furthermore, the synthesis and anticancer evaluation of specific oxadiazole derivatives have been reported. These compounds, through a series of synthetic steps, demonstrated moderate to significant activity against breast cancer cell lines in vitro, highlighting their potential as anticancer agents (Salahuddin et al., 2014).
Molecular Structure and Biological Activity
Additionally, the synthesis, characterization, and biological activity of morpholine derivatives containing the oxadiazole moiety have been explored. One such compound exhibited remarkable anti-tuberculosis activity and superior anti-microbial effectiveness, suggesting its utility in combating infectious diseases (Mamatha S.V et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been reported to act as fungicides, inhibiting sterol demethylation
Mode of Action
Based on its structural similarity to known fungicides, it may inhibit sterol demethylation, an essential process in fungal cell membrane synthesis . This inhibition could disrupt the integrity of the fungal cell membrane, leading to cell death.
Biochemical Pathways
The compound potentially affects the sterol biosynthesis pathway in fungi. Sterols are crucial components of fungal cell membranes, and their biosynthesis involves a series of enzymatic reactions, including demethylation . By inhibiting this process, the compound could disrupt the production of essential sterols, leading to impaired cell membrane function and ultimately cell death.
Result of Action
The potential result of the compound’s action is the disruption of fungal cell membrane synthesis, leading to cell death . This could make the compound effective against various fungal pathogens.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-22(2)27(24,25)14-9-5-11(6-10-14)15(23)19-17-21-20-16(26-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3,(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXKMEFTNRPLJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)

![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)


![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)
![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)



![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methylisothiazol-5-yl)acetamide](/img/structure/B2396960.png)